Cas no 2803860-44-6 (1,1-Difluoro-5-azaspiro[2.3]hexane-5-sulfonyl chloride)
![1,1-Difluoro-5-azaspiro[2.3]hexane-5-sulfonyl chloride structure](https://ar.kuujia.com/scimg/cas/2803860-44-6x500.png)
2803860-44-6 structure
اسم المنتج:1,1-Difluoro-5-azaspiro[2.3]hexane-5-sulfonyl chloride
كاس عدد:2803860-44-6
وسط:C5H6ClF2NO2S
ميغاواط:217.62144613266
CID:6038987
1,1-Difluoro-5-azaspiro[2.3]hexane-5-sulfonyl chloride الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1,1-Difluoro-5-azaspiro[2.3]hexane-5-sulfonyl chloride
-
- نواة داخلي: 1S/C5H6ClF2NO2S/c6-12(10,11)9-2-4(3-9)1-5(4,7)8/h1-3H2
- مفتاح Inchi: BHPFGPXZXAQAIP-UHFFFAOYSA-N
- ابتسامات: C1(F)(F)C2(CN(S(Cl)(=O)=O)C2)C1
الخصائص التجريبية
- كثيف: 1.76±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- نقطة الغليان: 293.8±40.0 °C(Predicted)
- بكا: -10.97±0.40(Predicted)
1,1-Difluoro-5-azaspiro[2.3]hexane-5-sulfonyl chloride الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37450443-0.05g |
1,1-difluoro-5-azaspiro[2.3]hexane-5-sulfonyl chloride |
2803860-44-6 | 95.0% | 0.05g |
$827.0 | 2025-03-16 | |
Enamine | EN300-37450443-0.25g |
1,1-difluoro-5-azaspiro[2.3]hexane-5-sulfonyl chloride |
2803860-44-6 | 95.0% | 0.25g |
$906.0 | 2025-03-16 | |
Enamine | EN300-37450443-10.0g |
1,1-difluoro-5-azaspiro[2.3]hexane-5-sulfonyl chloride |
2803860-44-6 | 95.0% | 10.0g |
$4236.0 | 2025-03-16 | |
Enamine | EN300-37450443-2.5g |
1,1-difluoro-5-azaspiro[2.3]hexane-5-sulfonyl chloride |
2803860-44-6 | 95.0% | 2.5g |
$1931.0 | 2025-03-16 | |
Enamine | EN300-37450443-0.5g |
1,1-difluoro-5-azaspiro[2.3]hexane-5-sulfonyl chloride |
2803860-44-6 | 95.0% | 0.5g |
$946.0 | 2025-03-16 | |
Enamine | EN300-37450443-5.0g |
1,1-difluoro-5-azaspiro[2.3]hexane-5-sulfonyl chloride |
2803860-44-6 | 95.0% | 5.0g |
$2858.0 | 2025-03-16 | |
Enamine | EN300-37450443-0.1g |
1,1-difluoro-5-azaspiro[2.3]hexane-5-sulfonyl chloride |
2803860-44-6 | 95.0% | 0.1g |
$867.0 | 2025-03-16 | |
Enamine | EN300-37450443-1.0g |
1,1-difluoro-5-azaspiro[2.3]hexane-5-sulfonyl chloride |
2803860-44-6 | 95.0% | 1.0g |
$986.0 | 2025-03-16 |
1,1-Difluoro-5-azaspiro[2.3]hexane-5-sulfonyl chloride الوثائق ذات الصلة
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
2803860-44-6 (1,1-Difluoro-5-azaspiro[2.3]hexane-5-sulfonyl chloride) منتجات ذات صلة
- 16751-59-0(1-Propylbutylamine)
- 862826-59-3(1-(3,4-diethoxybenzoyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole)
- 1512282-45-9(1-(3-cyclopropylbutyl)piperazine)
- 638192-65-1(1,3-benzoxazole-5-carbaldehyde)
- 157978-08-0(2-(4-Chlorophenyl)pyrimidin-5-ol)
- 952962-50-4(1-(4-fluorophenyl)-N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-5-oxopyrrolidine-3-carboxamide)
- 622361-12-0((2Z)-2-(3,4-dichlorophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate)
- 1805618-08-9(3-(Difluoromethyl)-4-hydroxy-6-iodopyridine-2-carboxaldehyde)
- 840474-52-4(methyl 4-amino-5-phenylpentanoate)
- 2229663-87-8(4-(1-methyl-1H-indol-4-yl)but-3-en-2-amine)
الموردين الموصى بهم
Shandong Feiyang Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Wuhan ChemNorm Biotech Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Nantong Boya Environmental Protection Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Hefei Zhongkesai High tech Materials Technology Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Jinta Yudi Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
